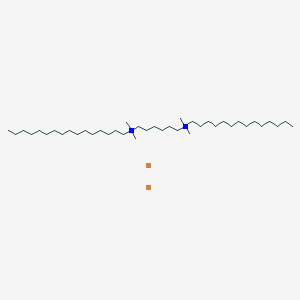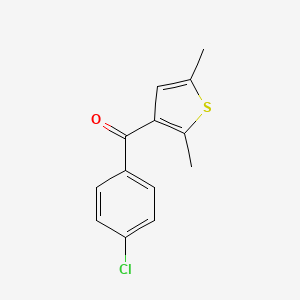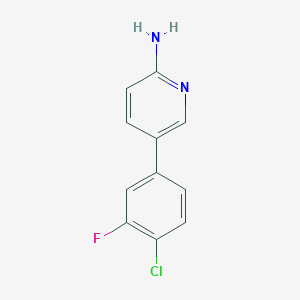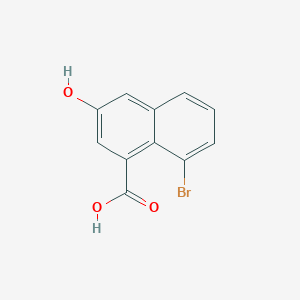
1,1'-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) is an organic compound with the molecular formula C16H12Br2O2 It is a derivative of biphenyl, where two bromoethanone groups are attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) can be synthesized through the Friedel-Crafts acylation reaction. The process involves the reaction of biphenyl with bromoacetyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of 1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Oxidation: Performed in aqueous or mixed solvent systems under controlled temperature conditions.
Major Products Formed
Nucleophilic substitution: Produces substituted biphenyl derivatives.
Reduction: Yields biphenyl diols.
Oxidation: Forms biphenyl carboxylic acids or other oxidized products.
Scientific Research Applications
1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbonyl carbon. This reactivity makes it a valuable intermediate in organic synthesis, enabling the formation of various derivatives with potential biological activities .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Biphenyl-4,4’-diyl)bis(2-bromoethan-1-one): Similar structure but with different substitution pattern on the biphenyl core.
1,1’-(Biphenyl-2,2’-diyl)bis(2-bromoethan-1-one): Another isomer with different positioning of the bromoethanone groups.
Uniqueness
The positioning of the bromoethanone groups on the biphenyl core allows for selective reactions and the formation of specific derivatives that may not be easily accessible with other isomers .
Properties
Molecular Formula |
C16H10Br2O2 |
|---|---|
Molecular Weight |
394.06 g/mol |
IUPAC Name |
2-bromo-1-[6-(2-bromoacetyl)biphenylen-2-yl]ethanone |
InChI |
InChI=1S/C16H10Br2O2/c17-7-15(19)9-1-3-11-13(5-9)12-4-2-10(6-14(11)12)16(20)8-18/h1-6H,7-8H2 |
InChI Key |
CJKPOZCZRYSNCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)CBr)C3=C2C=C(C=C3)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-Amino-4-Hydroxy-3-[(E)-(5-Hydroxy-7-Sulfonaphthalen-2-Yl)diazenyl]naphthalene-2-Sulfonic Acid](/img/structure/B12838733.png)


![5-bromo-4-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838745.png)


